molecular formula C25H26O4 B1252487 Mundulin

Mundulin

Cat. No. B1252487
M. Wt: 390.5 g/mol
InChI Key: YMNBIEMGNNBIBB-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mundulin is a natural product found in Lonchocarpus atropurpureus and Lonchocarpus oaxacensis with data available.

Scientific Research Applications

  • Antimicrobial Activities Mundulin, as part of the constituents of extracts from Mundulea sericea, has been studied for its antimicrobial activities. A study identified a new flavanone, 5-methoxy mundulin, which showed antimicrobial activities against various bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Mazimba, Masesane, & Majinda, 2012).

  • Gastroprotective Properties Mundulin, isolated from Lonchocarpus oaxacensis, has been tested for its activity on gastric H+,K+-ATPase, which is a part of the stomach's acid production mechanism. This study indicates that mundulin, along with other compounds, inhibits gastric H+,K+-ATPase activity, suggesting potential gastroprotective properties and interactions at the level of H+,K+-ATPase, which may explain some of the traditional medicinal uses of the plant (Reyes‐Chilpa et al., 2006).

  • Cytotoxic Properties A study investigating extracts from Mundulea chapelieri, which contains mundulin among other flavonoids, identified compounds with cytotoxic activity against human ovarian cancer cells. This research highlights the potential of mundulin as part of a group of compounds with significant anticancer properties (Cao et al., 2004).

properties

Product Name

Mundulin

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

IUPAC Name

(8S)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O4/c1-15(2)10-11-18-23-17(12-13-25(3,4)29-23)22(27)21-19(26)14-20(28-24(18)21)16-8-6-5-7-9-16/h5-10,12-13,20,27H,11,14H2,1-4H3/t20-/m0/s1

InChI Key

YMNBIEMGNNBIBB-FQEVSTJZSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C

synonyms

mundulin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mundulin
Reactant of Route 2
Reactant of Route 2
Mundulin
Reactant of Route 3
Reactant of Route 3
Mundulin
Reactant of Route 4
Reactant of Route 4
Mundulin
Reactant of Route 5
Reactant of Route 5
Mundulin
Reactant of Route 6
Reactant of Route 6
Mundulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.